(2-Hydroxyethyl)carbamate

Description

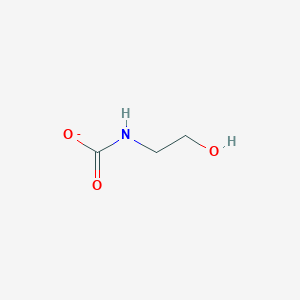

Structure

3D Structure

Properties

Molecular Formula |

C3H6NO3- |

|---|---|

Molecular Weight |

104.08 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)carbamate |

InChI |

InChI=1S/C3H7NO3/c5-2-1-4-3(6)7/h4-5H,1-2H2,(H,6,7)/p-1 |

InChI Key |

QENMPTUFXWVPQZ-UHFFFAOYSA-M |

Canonical SMILES |

C(CO)NC(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 2 Hydroxyethyl Carbamate

Ammonia (B1221849) and Amine-Based Carbonylation Routes

Synthesis from Ethylene (B1197577) Carbonate and Ammonia

A common and direct method for synthesizing (2-Hydroxyethyl)carbamate involves the reaction of ethylene carbonate with ammonia. This process provides a straightforward route to the desired carbamate (B1207046). The reaction mechanism entails the nucleophilic attack of ammonia on the carbonyl carbon of the ethylene carbonate ring, leading to ring-opening and the formation of this compound.

Synthesis via Reaction of Urea (B33335) with Ethylene Glycol

The reaction between urea and ethylene glycol can produce this compound, which often serves as an intermediate in the synthesis of other valuable chemicals like ethylene carbonate. This reaction pathway suggests a consecutive mechanism where urea and ethylene glycol first react to form 2-hydroxyethyl carbamate. eurjchem.com In a subsequent step, this intermediate can undergo further reaction to yield ethylene carbonate and ammonia. eurjchem.com The synthesis of ethyleneurea from urea and ethylene glycol has also been studied, where the initial reaction at atmospheric pressure involves heating a molar excess of urea with ethylene glycol, leading to the evolution of ammonia and carbon dioxide and the formation of a resinous intermediate. sciencemadness.org

| Reactants | Molar Ratio (Urea:Ethylene Glycol) | Temperature (K) | Catalyst | Product Yield | Reference |

| Urea, Ethylene Glycol | 1:1.5 | 423 | ZnO·Cr2O3 | 85.75% (Ethylene Carbonate) | eurjchem.com |

This table reflects the yield of the subsequent product, ethylene carbonate, for which this compound is an intermediate.

Utilization of Alkylene Carbonates with Aminoalcohols

The synthesis of hydroxyalkyl carbamates, including this compound, can be achieved through the reaction of alkylene carbonates with aminoalcohols. This method provides a versatile approach to a range of carbamates. A straightforward method for the synthesis of cyclic carbamates from amino alcohols and carbon dioxide has been developed, which proceeds under mild conditions in the presence of an external base and a hydroxyl group activating reagent. rsc.org

Catalytic Systems in this compound Synthesis

Metal-Based Catalysts (e.g., Zinc Oxides, Zinc Acetates)

Metal-based catalysts play a crucial role in enhancing the efficiency and selectivity of carbamate synthesis. Zinc compounds, in particular, have demonstrated significant catalytic activity.

Zinc Oxides: Several studies have highlighted the effectiveness of zinc oxide (ZnO) as a catalyst in the synthesis of ethylene carbonate from urea and ethylene glycol, a reaction in which this compound is a key intermediate. researchgate.net ZnO has been found to be highly active and selective for this transformation. researchgate.net The catalytic performance is attributed to the appropriate acid and base properties of the zinc oxide. researchgate.net In the synthesis of methyl N-phenyl carbamate, Zn/Al/Pb mixed oxides have been shown to be efficient heterogeneous catalysts, with PbO highly dispersed in the ZnO/Al2O3 base. acs.orgnih.gov

Zinc Acetates: Zinc acetate (Zn(OAc)2) has been employed as a catalyst for the synthesis of carbamates directly from aromatic amines, CO2, and silicate (B1173343) esters. researchgate.netnih.gov Among various zinc salts tested, zinc acetate offered the best performance. researchgate.netnih.gov The addition of an N-donor ligand, such as 1,10-phenanthroline, can further increase the yield. researchgate.netnih.gov The catalytic mechanism is explained by carboxylate-assisted proton activation. researchgate.netnih.gov

| Catalyst | Reactants | Ligand/Promoter | Key Findings | Reference |

| Zinc Oxide (ZnO) | Urea, Ethylene Glycol | - | High activity and selectivity towards ethylene carbonate formation via a this compound intermediate. | researchgate.net |

| Zinc Acetate (Zn(OAc)2) | Aromatic Amines, CO2, Silicate Esters | 1,10-phenanthroline | Best performance among tested zinc salts; yield increased with N-donor ligand. | researchgate.netnih.gov |

| Zn/Al/Pb Mixed Oxides | Aniline, Dimethyl Carbonate | - | Extraordinarily high activity for methyl N-phenyl carbamate synthesis. | acs.orgnih.gov |

Reaction Mechanisms and Chemical Transformations of 2 Hydroxyethyl Carbamate

Intramolecular Reactions

The proximity of the hydroxyl and carbamate (B1207046) groups within the same molecule facilitates intramolecular reactions, primarily leading to the formation of stable five-membered heterocyclic rings.

(2-Hydroxyethyl)carbamate can undergo intramolecular cyclization to form different products depending on the reaction conditions. The most notable transformations are the formation of 2-oxazolidinone and ethylene (B1197577) carbonate.

The conversion to 2-oxazolidinone occurs via an internal nucleophilic attack of the terminal hydroxyl group's oxygen atom on the electrophilic carbonyl carbon of the carbamate group. This reaction is a type of intramolecular dehydration, typically favored at elevated temperatures, and results in the elimination of an alcohol. For related hydroxy-substituted carbamates, this cyclization has been observed at temperatures as low as 45°C. At higher temperatures (above 165°C), other dehydration reactions can also occur.

The transformation of this compound into ethylene carbonate is another significant intramolecular reaction pathway. researchgate.net This reaction has been studied theoretically and is crucial in the synthesis of ethylene carbonate from urea (B33335) and ethylene glycol, where this compound is a key intermediate. researchgate.netresearchgate.net The mechanism involves a charge-controlled intramolecular nucleophilic elimination. researchgate.net

Additionally, this compound can be converted to 2-oxazolidinone by reacting with ethylene carbonate or ethylene oxide in the presence of a catalyst. google.com

| Reactant | Catalyst | Temperature | Time | Conversion of this compound | Selectivity to 2-Oxazolidinone | Reference |

|---|---|---|---|---|---|---|

| Ethylene Carbonate | Potassium Carbonate | 150°C | 5 hours | 91% | 53% | google.comprepchem.com |

| Ethylene Oxide | Potassium Carbonate | 110°C | 2 hours | 85.3% | N/A (Selectivity to N-hydroxyethyl-2-oxazolidinone was 9.7%) | google.com |

Theoretical studies, particularly using Density Functional Theory (DFT), have elucidated that the transformation of this compound to ethylene carbonate is not a simple one-step process. researchgate.net The reaction proceeds through the formation of pre- and post-reaction complexes, with the core transformation occurring via a cyclic transition state. researchgate.netsmolecule.com Such reactions involving five- or six-membered cyclic transition states are common in intramolecular processes where the reacting groups are part of the same molecule. libretexts.org

The formation of these organized transition states is crucial for the reaction to proceed efficiently. Intramolecular hydrogen bonding between the hydrogen of the carbamate's nitrogen (N-H) and the oxygen of the hydroxyl group (-OH) can help lock the molecule into a conformation that is favorable for ring closure, thereby stabilizing the transition state. The involvement of an external molecule, such as ethylene glycol, can lower the free energy barrier of the reaction. researchgate.net

Intermolecular Reactivity

Beyond rearranging itself, this compound can react with a variety of other chemical species.

This compound can undergo reactions with organophosphorus compounds. For instance, it can participate in transesterification reactions with phosphonic acid diesters to yield poly(urethane phosphonate)s. researchgate.net Transesterification is a general reaction where the alkoxy group of an ester is exchanged with another alcohol. masterorganicchemistry.commdpi.com In this context, the hydroxyl group of this compound acts as the incoming alcohol, displacing a group from the phosphonate ester.

The carbamate group itself can also exhibit reactivity towards activated phosphonates, where the carbamate may act as a nucleophile and the phosphorus center is electrophilic.

The dual functionality of this compound allows it to act as both a nucleophile and an electrophile in intermolecular reactions.

Nucleophilic Character : The lone pairs of electrons on the oxygen of the hydroxyl group and the nitrogen of the carbamate group confer nucleophilic properties. The hydroxyl group can attack various electrophiles. A key example is the reaction with epoxides, which, followed by intramolecular cyclization, is a phosgene-free route to synthesizing 2-oxazolidinones. ionike.com Carbamate anions, formed by the reaction of amines and carbon dioxide, can also react with electrophiles like alkyl halides. nih.gov

Electrophilic Character : The carbonyl carbon of the carbamate group is electron-deficient due to the electronegativity of the adjacent oxygen atoms, making it an electrophilic center. It is susceptible to attack by nucleophiles. This is observed in base-catalyzed transesterification reactions, where an external alkoxide attacks the carbamate's carbonyl carbon. masterorganicchemistry.com

Mechanistic Insights from Theoretical and Experimental Studies

The understanding of the reaction mechanisms of this compound is derived from both theoretical calculations and experimental observations.

Theoretical Studies: Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in mapping the reaction pathways for intramolecular transformations. mdpi.com For the conversion of this compound to ethylene carbonate, DFT calculations at the B3LYP and M06 levels of theory have shown that the reaction proceeds through cyclic transition states and involves pre- and post-reaction complexes. researchgate.net These theoretical models allow for the calculation of activation energies and the identification of key intermediates that may not be directly observable experimentally. mdpi.com DFT has also been used to study the conformational isomers of the 2-hydroxyethylcarbamate anion. nih.gov

Experimental Studies: Laboratory experiments provide concrete evidence of reaction outcomes and kinetics. The synthesis of 2-oxazolidinone from this compound has been demonstrated experimentally, with specific conditions, catalysts, and yields being reported. google.com Furthermore, experimental studies on the metabolism of ethyl carbamate in human liver microsomes have identified this compound as a product. nih.govnih.gov Kinetic studies of these metabolic pathways, including the measurement of kinetic deuterium isotope effects, have provided insights into the bond-breaking steps of the reactions, noting high isotope effects (6-8) for the formation of this compound from ethyl carbamate. nih.gov

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Oxazolidinone |

| Ethylene Carbonate |

| Ethylene Glycol |

| Ethylene Oxide |

| Ethyl Carbamate |

| N-(2-hydroxyethyl)-2-oxazolidinone |

| Potassium Carbonate |

| Urea |

Elucidation of Reaction Pathways

The reaction pathways of this compound are influenced by factors such as temperature and the presence of catalysts. The main transformations include cyclization to form 2-oxazolidinone and decomposition to ethylene carbonate.

One significant reaction is the intramolecular cyclization to produce 2-oxazolidinone. This transformation is a key step in certain synthetic routes for this important heterocyclic compound. The general mechanism for such cyclizations in related carbamate systems involves the nucleophilic attack of the nitrogen atom of the carbamate group. In the case of analogous glycidyl carbamates, this nucleophilic attack occurs on the epoxide ring, leading to the formation of a five-membered ring. While this compound itself does not possess an epoxide ring, its reaction with ethylene carbonate provides a pathway to 2-oxazolidinone. In a patented process, this compound is reacted with ethylene carbonate in the presence of a catalyst such as potassium carbonate at elevated temperatures. This reaction proceeds with a high conversion of this compound. ionike.com The proposed pathway involves the formation of an N-(2-hydroxyethyl)-2-hydroxyethyl carbamate intermediate, which then cyclizes to form 2-oxazolidinone. ionike.com

Another critical reaction pathway is the thermal transformation of this compound into ethylene carbonate. smolecule.comresearchgate.net Computational studies using Density Functional Theory (DFT) at the B3LYP and M06 levels have elucidated the mechanism of this transformation. The reaction is understood to proceed through cyclic transition states and involves the formation of pre- and post-reaction complexes. researchgate.net The presence of ethylene glycol or zinc oxide has been shown to lower the free energy barrier for this transformation. researchgate.net

The formation of this compound itself is a crucial reaction pathway in the context of post-combustion carbon capture using monoethanolamine (MEA). In this process, the reaction of MEA with CO2 proceeds via a zwitterion mechanism, where the initial product is a carbamate, which can then be hydrolyzed to bicarbonate. smolecule.com

The hydrolysis of this compound represents another transformation pathway. Under acidic conditions, it can hydrolyze to form 2-aminoethanol and carbon dioxide. smolecule.com The mechanism of hydrolysis for carbamates, in general, is pH-dependent. Theoretical studies on the closely related MEA carbamate suggest that both concerted and stepwise mechanisms are possible for neutral hydrolysis, with high activation energies. nih.gov For alkaline hydrolysis, a proposed pathway involves proton transfer from a protonated amine to the carbamate, forming a carbamic acid intermediate that subsequently reacts with a hydroxide ion. nih.gov

Table 1: Key Reaction Pathways of this compound

| Reaction Transformation | Reactants | Products | Conditions | Mechanistic Features |

| Cyclization | This compound, Ethylene carbonate | 2-Oxazolidinone, N-(2-hydroxyethyl)-2-oxazolidinone | 150°C, Potassium carbonate catalyst | Formation of an N-(2-hydroxyethyl)-2-hydroxyethyl carbamate intermediate followed by cyclization. ionike.com |

| Thermal Transformation | This compound | Ethylene carbonate | Thermal | Proceeds through cyclic transition states; the energy barrier is lowered by ethylene glycol or zinc oxide. researchgate.net |

| Hydrolysis (Acidic) | This compound, H₂O, H⁺ | 2-Aminoethanol, CO₂ | Acidic conditions | Cleavage of the carbamate bond. smolecule.com |

| Formation (CO₂ Capture) | Monoethanolamine, CO₂ | This compound | Aqueous solution | Proceeds via a zwitterion mechanism. smolecule.com |

Kinetic Studies of Transformation Processes

While detailed experimental kinetic data specifically for the transformation of this compound are limited in the readily available scientific literature, insights can be drawn from related studies and theoretical calculations.

The thermal transformation of this compound into ethylene carbonate has been described as following first-order kinetics. researchgate.net Although the specific rate constants and activation energy for this reaction are not explicitly stated in the available abstracts, it is noted that the activation energy is similar to that of a related reaction, suggesting a diffusional rate-determining step. researchgate.net

For the hydrolysis of carbamates, kinetic studies on analogous compounds provide a framework for understanding the behavior of this compound. The rate of hydrolysis is generally dependent on pH. Theoretical studies on the hydrolysis of MEA carbamate, a structurally similar compound, have provided estimates for the activation energies of different hydrolysis pathways. For the neutral hydrolysis of MEA carbamate, large activation energies of approximately 36 kcal/mol have been calculated for both concerted and stepwise mechanisms. nih.gov This suggests that under neutral conditions, the hydrolysis of this compound is likely to be a slow process.

The alkaline hydrolysis of MEA carbamate has also been investigated theoretically. A proposed pathway involving proton transfer from protonated MEA to the carbamate, followed by nucleophilic attack of a hydroxide ion, is suggested to be a more efficient route for the interconversion of carbamate and bicarbonate. nih.gov The actual rate of this process would depend on the concentrations of the protonated amine and hydroxide ions. nih.gov

Table 2: Theoretical and Experimental Data on Transformations Related to this compound

| Transformation | Compound | Kinetic Parameter | Value | Conditions/Method |

| Neutral Hydrolysis | MEA Carbamate | Activation Energy | ~36 kcal/mol | Ab initio molecular orbital calculations nih.gov |

| Cyclization Reaction | This compound | Conversion | 91% | 150°C, 5 hours, with ethylene carbonate and K₂CO₃ catalyst ionike.com |

| Thermal Transformation | This compound | Reaction Order | First-order | DFT B3LYP and M06 levels of theory researchgate.net |

Applications As a Building Block in Materials Science

Role in Non-Isocyanate Polyurethane (NIPU) Chemistry

The most significant application of (2-Hydroxyethyl)carbamate is in the synthesis of non-isocyanate polyurethanes (NIPUs). This approach circumvents the use of highly toxic isocyanate monomers, which are traditionally used in polyurethane production. NIPU chemistry represents a greener, safer alternative, and this compound is central to one of its primary synthesis routes.

The design of NIPUs, specifically non-isocyanate poly(carbonate-urethane)s (NIPCUs), often begins with the synthesis of bis(hydroxyalkyl carbamate)s (BHACs). These BHACs are green substitutes for isocyanates and are typically produced from the reaction of diamines with cyclic carbonates like ethylene (B1197577) carbonate. acs.org This reaction yields precursors that are structurally similar to this compound on a larger, difunctional scale.

The synthesis of NIPCUs then proceeds via a co-polycondensation reaction between these BHACs, which serve as the hard segment precursors, and oligocarbonate diols, which form the soft segments. acs.org For instance, researchers have successfully synthesized a series of NIPCU elastomers using this method. acs.org The process involves reacting the BHACs and diols at elevated temperatures (e.g., 145–170 °C) to facilitate the growth of the polymer chains. acs.org This pathway is considered environmentally advantageous as carbon dioxide derivatives are used for synthesizing both the hard and soft segment precursors. acs.org

Table 1: Example Synthesis Parameters for Non-Isocyanate Poly(carbonate-urethane)s (NIPCUs)

| Reactant 1 (Hard Segment Precursor) | Reactant 2 (Soft Segment Precursor) | Temperature (°C) | Key Feature |

| Bis(hydroxyalkyl carbamate)s (BHACs) | Oligocarbonate diols | 145-170 | Isocyanate-free route |

| Isophorone bis(2-hydroxyethyl carbamate) | Poly(ethylene glycol)s | 170 | Melt co-polycondensation |

| Hexamethylene bis(2-hydroxyethyl carbamate) | Ethylene glycol oligomers | Not specified | Melt polycondensation |

This table provides illustrative examples of reactant combinations and conditions for NIPCU synthesis based on published research findings. acs.org

The formation of high-molecular-weight NIPUs from this compound-like precursors relies on polycondensation, specifically through a mechanism known as transurethanization. acs.org In this reaction, the hydroxyl groups of a diol or polyol attack the carbamate (B1207046) groups of the BHAC. This process releases a small molecule, typically a glycol (like ethylene glycol), which is removed from the reaction system to drive the polymerization forward and increase the molar mass of the resulting polymer. acs.org

A key architectural feature of NIPCUs synthesized via this route is the absence of urea (B33335) bonds. Spectroscopic analysis has demonstrated that the presence of carbonate moieties in the reactants suppresses the formation of urea linkages, which can occur in other NIPU synthesis pathways. acs.org Instead, the reaction of any potential urea bonds with carbonate residues leads to the formation of the desired urethane (B1682113) groups. This controlled architecture ensures a more defined polymer structure, which directly influences its final properties. acs.org

The structural characteristics of the this compound moiety and its derivatives are fundamental in determining the properties of the final polymer. The urethane linkages formed during polycondensation create a high density of intermolecular and intramolecular hydrogen bonds. acs.orgrsc.org These hydrogen bonds are crucial for the material's physical and mechanical properties, contributing to cohesion and strength. rsc.org

In NIPUs derived from cyclic carbonates, the presence of a neighboring hydroxyl group for each urethane bond (a characteristic of poly(hydroxy-urethane)s or PHUs) further enhances hydrogen bonding, which can provide excellent adhesion to various surfaces. acs.org The specific structure of the diamine used to create the initial BHAC also has a significant impact. For example, using alicyclic structures can improve the thermal stability of the resulting polyurethane. rsc.org The regulation of monomer structure is a key strategy for tuning the properties of the polymer network, affecting everything from mechanical strength and elongation at break to thermal characteristics like the glass transition temperature (Tg). acs.orgrsc.orgrsc.org

Table 2: Selected Properties of NIPCUs Derived from BHACs

| Property | Value Range | Influencing Factor |

| Tensile Strength | Up to 17 MPa | Monomer Structure, Molar Mass |

| Elongation at Break | Up to 500% | Soft Segment Content/Type |

| Glass Transition Temp (Tg) | ~66 °C (for certain bio-based PHUs) | Aromaticity, Hydrogen Bonding |

This table summarizes typical property ranges for non-isocyanate polyurethanes, highlighting the influence of the underlying chemistry initiated by carbamate precursors. acs.orgrsc.org

Utilization in Resin and Polymer Production

Beyond NIPUs, this compound and related carbamate-functional molecules are valuable components in the broader production of resins and polymers for coatings and additives.

The compound serves as a reactive intermediate in the manufacturing of automotive coatings. nih.gov Carbamate-functional resins are highly sought after for high-solids coating compositions. google.com The carbamate groups can be introduced onto a polymer backbone, such as an acrylic resin, where they act as cross-linking sites. This allows for the formulation of durable and resistant coatings. google.com

In a different application, dihydroxyalkyl carbamate-terminated polyethers have been developed as specialized additives for epoxy resins. When incorporated into anhydride-cured epoxy formulations, these additives have been shown to unexpectedly provide outstanding thermal shock resistance, a property not easily achieved with conventional plasticizers. google.com The carbamate functionality also plays a role in the curing of epoxy-amine systems, where the reaction of the amine curing agent with atmospheric carbon dioxide forms carbamates at the surface, influencing properties like surface tension. researchgate.net

Emerging Applications in Advanced Materials Development

The unique reactivity of the carbamate group is being exploited in the development of advanced, "smart" materials. A significant emerging area is the creation of recyclable and self-healing polyurethanes based on dynamic covalent networks (CANs). rsc.orgresearchgate.net By designing polymers with dynamic phenol-carbamate bonds, researchers have created cross-linked polyurethanes that can rearrange their network structure at elevated temperatures. This dynamic nature allows the material to be healed after damage or completely reprocessed and recycled, addressing major environmental concerns associated with traditional thermoset polymers. rsc.orgresearchgate.net The kinetics of this network rearrangement can be precisely controlled by adjusting the chemical structure of the monomers, demonstrating a sophisticated level of materials design. rsc.org

Another frontier is the development of sustainable, bio-based polymers. Researchers are creating novel NIPUs (specifically PHUs) from renewable resources like vanillin (B372448), a byproduct of lignin (B12514952) production. rsc.org By converting vanillin into bis-cyclic carbonates and reacting them with amines, it is possible to synthesize fully bio-based aromatic PHUs. These materials exhibit excellent thermal properties, potentially serving as safer, sustainable alternatives to polymers based on petroleum-derived or toxic precursors like bisphenol-A. rsc.org

Advanced Characterization and Analytical Methodologies

Chromatographic Separation and Identification Methods (e.g., GC, HPLC)

Chromatographic techniques are vital for the separation, identification, and quantification of (2-Hydroxyethyl)carbamate and related compounds from various matrices. nih.govepa.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly using reversed-phase columns (e.g., C18), is a primary method for analyzing non-volatile carbamates. epa.govepa.gov The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Detection can be achieved using various methods, including UV absorbance, but for enhanced sensitivity and selectivity, post-column derivatization followed by fluorescence detection is often employed. chromatographyonline.com Coupling HPLC with mass spectrometry (LC-MS/MS) provides a highly powerful tool for both separation and definitive identification. researchgate.netmdpi.com

Gas Chromatography (GC): While many carbamates are thermally labile, GC can be used for the analysis of more volatile or derivatized forms. nih.gov The technique separates compounds based on their boiling points and interaction with the stationary phase. chromatographyonline.com When coupled with a mass spectrometer (GC-MS), it allows for the effective identification of separated components based on their mass spectra. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. libretexts.org Since this compound is described as a crystalline solid, XRD can be used to analyze its powdered form (Powder XRD) or a single crystal. libretexts.orgnih.gov

The technique involves directing X-rays onto the sample and measuring the scattering angles of the diffracted beams. libretexts.org The resulting diffraction pattern is unique to the material's crystal lattice and can be used to:

Identify the crystal structure: Determine the unit cell dimensions (lattice parameters) and symmetry. libretexts.org

Confirm phase purity: The diffraction pattern serves as a fingerprint for the compound.

Elucidate detailed structural information: Single-crystal XRD analysis can resolve bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While the general applicability of XRD is clear, specific crystallographic data such as unit cell parameters and space group for this compound are not widely published in the surveyed literature.

Computational Chemistry and Theoretical Modeling of 2 Hydroxyethyl Carbamate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. scienceopen.comms4sub.com It is routinely used to calculate potential energy surfaces (PES) for systems containing several hundred atoms. scienceopen.com DFT calculations can elucidate the ground-state geometry, reaction pathways, and various spectroscopic properties of (2-Hydroxyethyl)carbamate. ms4sub.com

DFT calculations are instrumental in mapping out the reaction mechanisms involving this compound. A significant reaction pathway for hydroxyalkyl carbamates is intramolecular cyclization. For this compound, this involves the nucleophilic attack of the terminal hydroxyl group's oxygen onto the electrophilic carbonyl carbon of the carbamate (B1207046) moiety.

This process proceeds through a cyclic transition state, leading to the formation of a five-membered ring structure, 2-oxazolidinone, and the elimination of an alcohol molecule if it is an ester (e.g., ethyl this compound) or water. researchgate.net DFT studies on analogous systems, such as the cyclization of amino alcohols with CO2, have detailed the SN2-type reaction mechanism, confirming the pathway involves the formation of a carbamate intermediate, activation of the alcohol group, and subsequent ring-closing via intramolecular substitution. rsc.org The rate-determining step in similar cyclization/fragmentation reactions has been identified through DFT as the cleavage of bonds to form radical intermediates, which then collapse to the final product. acs.org Computational models can precisely characterize the geometry of the transition states, providing insights into the activation barriers of these transformations.

For instance, computational studies on the formation of carbamates and their subsequent reactions reveal the energetic landscape, highlighting the stability of key intermediates. mdpi.comresearchgate.net The relative Gibbs energies determine the feasibility and spontaneity of each step in the mechanism. acs.org

Below is a representative table of calculated relative Gibbs free energies for a generalized intramolecular cyclization reaction of a hydroxyalkyl carbamate, based on data from analogous systems.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactant | This compound derivative | 0.0 |

| Transition State | Cyclic transition state for intramolecular attack | +17.7 |

| Intermediate | Tetrahedral intermediate | +5.2 |

| Products | 2-Oxazolidinone + eliminated molecule | -9.5 |

Note: Values are illustrative and based on DFT calculations for similar reaction types. acs.orgmdpi.com

This compound exhibits conformational flexibility due to rotation around its single bonds. smolecule.com Computational methods are used to explore the potential energy surface (PES) to identify stable conformers (local minima). chemrxiv.orgnih.gov For carbamates, rotation around the C-N bond can lead to syn and anti rotamers. smolecule.com

A critical structural feature of this compound is the potential for intramolecular hydrogen bonding between the hydrogen of the terminal hydroxyl group (-OH) and the carbonyl oxygen (C=O) of the carbamate group. smolecule.comchemrxiv.org This interaction significantly stabilizes certain conformations. chemrxiv.org DFT calculations, combined with techniques like Non-Covalent Interaction (NCI) analysis, can visualize and quantify these weak interactions. chemrxiv.orgchemrxiv.org Studies on similar molecules show that strong hydrogen bonds contribute significantly to the stabilization of the lowest energy conformers, with energy differences of several kcal/mol compared to conformers where this interaction is absent. chemrxiv.orgnih.gov

| Conformer | Key Feature | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Conformer 1 (Global Minimum) | Strong intramolecular H-bond (O-H···O=C) | 0.00 |

| Conformer 2 | Weaker intramolecular H-bond (O-H···N) | +0.45 |

| Conformer 3 | No significant intramolecular H-bond | +1.60 |

Note: Relative energies are based on DFT calculations for a carbamate monomer with a terminal hydroxyl group, illustrating the stabilizing effect of hydrogen bonding. chemrxiv.org

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations provide a suite of descriptors that predict the chemical reactivity of a molecule. mdpi.comnih.gov These descriptors are derived from the electronic structure and are essential for understanding where and how this compound is likely to react.

The Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior. nih.govwikipedia.org The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). mdpi.com The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgmdpi.com

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.netresearchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP would show negative potential around the carbonyl and hydroxyl oxygens, and positive potential near the amine and hydroxyl hydrogens, identifying them as the primary sites for intermolecular interactions. researchgate.net

| Quantum Chemical Descriptor | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -7.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | +2.0 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 9.5 | Indicates high kinetic stability and moderate reactivity. mdpi.com |

| Chemical Hardness (η) | 4.75 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -2.75 | Represents the "escaping tendency" of electrons from the system. |

Note: Values are representative for a small organic molecule and calculated based on theoretical principles (η ≈ ΔE/2; μ ≈ (EHOMO+ELUMO)/2). Actual values require specific DFT calculations.

Theoretical Studies of Molecular Interactions and Electronic Structure

Beyond reactivity, theoretical studies offer deep insights into the fundamental electronic structure and bonding within this compound.

Natural Bond Orbital (NBO) analysis is a widely used method to translate the complex, delocalized molecular orbitals from a calculation into a localized picture of chemical bonds and lone pairs that aligns with classical Lewis structures. wikipedia.orgmpg.dewisc.edu NBO analysis for this compound would provide:

Natural Atomic Charges: Quantifying the charge distribution and identifying the most positive and negative atomic centers.

Hybridization: Describing the hybrid orbitals (e.g., sp², sp³) that form the sigma and pi bonds.

Donor-Acceptor Interactions: NBO analysis can quantify the delocalization of electron density, such as the interaction between the nitrogen lone pair (donor) and the antibonding orbital of the C=O bond (acceptor). This delocalization is responsible for the partial double-bond character of the C-N bond in the carbamate group. wikipedia.orgwisc.edu

The study of intermolecular interactions is crucial for understanding the behavior of the compound in condensed phases. Hirshfeld surface analysis is a computational technique that partitions the crystal space to visualize and quantify intermolecular contacts. While specific data for this compound may not be available, analysis of similar molecules reveals the relative importance of different interactions, such as hydrogen bonds (O-H···O, N-H···O) and van der Waals forces (H···H, C···H), in dictating the crystal packing.

Environmental Considerations and Degradation Pathways

Degradation Mechanisms of (2-Hydroxyethyl)carbamate and its Derivatives

The degradation of this compound and its derivatives can occur through both biotic and abiotic pathways. Microbial degradation is a significant route for the breakdown of carbamates in the environment. Various bacterial and fungal species are capable of degrading a wide range of carbamates in soil and water. The initial step in the microbial degradation of many carbamate (B1207046) pesticides involves the hydrolysis of the carbamate ester or amide linkage. This process is often catalyzed by carboxyl ester hydrolases.

Enzymes play a crucial role in the microbial degradation of carbamates. Carbamate hydrolase genes such as mcd, cehA, cahA, cfdJ, and mcbA have been identified in microorganisms and are implicated in the evolution of new metabolic functions for breaking down these compounds. For instance, carbaryl (B1668338) hydrolases (CH), CehA, and McbA, which belong to the esterase family, participate in the initial hydrolysis step of carbamate degradation acs.org.

Abiotic degradation pathways for carbamates include photodegradation and hydrolysis. These processes contribute to the transformation of carbamate compounds in the environment, alongside microbial action.

Table 1: Enzymes and Genes Involved in Microbial Degradation of Carbamates

| Enzyme/Gene | Function | Source Organism (Example) | Reference |

|---|---|---|---|

| mcd | Carbamate Hydrolase | Not Specified | acs.org |

| cehA | Carbamate Hydrolase | Rhizobium sp. AC100 | acs.org |

| cahA | Carbamate Hydrolase | Not Specified | acs.org |

| cfdJ | Carbamate Hydrolase | Not Specified | acs.org |

| mcbA | Carbamate Hydrolase | Pseudomonas sp. C5pp | acs.org |

Hydrolytic and Thermal Stability Studies

The stability of this compound is influenced by factors such as pH and temperature.

Hydrolytic Stability:

The hydrolysis of carbamates is a key degradation pathway. Generally, carbamates exhibit relative stability at low pH but undergo degradation at neutral to basic pH. For instance, studies on certain N-phenyl carbamates and thiocarbamates showed short half-lives at a pH of 7.4. nih.gov The stability of the N-monosubstituted carbamate group in acidic solutions and its reactivity at higher pH values are consistent with a mechanism involving the deprotonation of the amidic nitrogen followed by elimination. scite.ai In the case of carbaryl, another carbamate, alkaline hydrolysis is an important degradation mechanism, while acid-catalyzed hydrolysis is not considered significant. nih.gov

Table 2: Hydrolytic Stability of Selected Carbamates

| Compound | pH | Half-life (t1/2) | Reference |

|---|---|---|---|

| N-phenyl carbamate | 7.4 | 51 min | nih.gov |

| N-phenyl thiocarbamate | 7.4 | 2.6 min | nih.gov |

| N-methyl-N-[2-(methylamino)ethyl]carbamate | 7.4 | 36.3 min | acs.org |

Thermal Stability:

This compound demonstrates good thermal stability under normal conditions. However, at elevated temperatures, it can undergo degradation. Under specific thermal conditions, this compound can be transformed into ethylene (B1197577) carbonate. smolecule.com When heated in the presence of ethylene carbonate and a potassium carbonate catalyst, this compound has been observed to convert to 2-oxazolidinone and N-(2-hydroxyethyl)-2-oxazolidinone.

Table 3: Thermal Degradation of this compound

| Conditions | Major Degradation Products | Reference |

|---|---|---|

| Heated with ethylene carbonate and K2CO3 at 150°C | 2-Oxazolidinone, N-(2-hydroxyethyl)-2-oxazolidinone | nih.gov |

| General thermal stress | Ethylene carbonate | smolecule.com |

Interaction with Environmental Agents

This compound and its derivatives can interact with various environmental agents, leading to their transformation and degradation. Key among these are hydroxyl radicals and sunlight.

Reaction with Hydroxyl Radicals:

In the atmosphere, the gas-phase reaction with hydroxyl (OH) radicals is a significant degradation pathway for many organic compounds, including carbamates. The rate constants for the reaction of OH radicals with several carbamates have been measured, indicating that this is a viable degradation route. For instance, the rate constants for the reaction of OH radicals with methyl N-methylcarbamate, ethyl N-methylcarbamate, methyl N-ethylcarbamate, and ethyl N-ethylcarbamate have been determined. acs.org

Table 4: Gas-Phase Reaction Rate Constants of Carbamates with Hydroxyl (OH) Radicals

| Carbamate | Rate Constant (kOH) (cm3 molecule-1 s-1) | Reference |

|---|---|---|

| Methyl N-methylcarbamate | (3.6 ± 0.5) x 10-12 | acs.org |

| Ethyl N-methylcarbamate | (7.4 ± 1.0) x 10-12 | acs.org |

| Methyl N-ethylcarbamate | (8.1 ± 1.2) x 10-12 | acs.org |

| Ethyl N-ethylcarbamate | (1.28 ± 0.18) x 10-11 | acs.org |

Photodegradation:

Sunlight can also induce the degradation of carbamates through photodegradation. This compound is susceptible to photochemical degradation under ultraviolet radiation, particularly at wavelengths greater than 290 nm. smolecule.com The direct photodegradation of several aromatic carbamate pesticides has been studied in both aqueous and non-aqueous solutions. nih.gov The photodecomposition of carbofuran, a carbamate pesticide, was found to follow first-order reaction kinetics. acs.orgdss.go.th The presence of dissolved organic matter can inhibit the photolysis of carbofuran by competing for available photons or through binding interactions. acs.orgdss.go.th

Table 5: Photodegradation Kinetics of Selected Carbamates

| Compound | Condition | Rate Constant (k) or Half-life (t1/2) | Reference |

|---|---|---|---|

| Carbofuran | Aqueous solution (3 ppm) | 0.76 h-1 | acs.orgdss.go.th |

| Carbofuran | Aqueous solution (0.5 ppm) | 0.69 h-1 | acs.orgdss.go.th |

| Pirimicarb | In isopropanol | < 140 min | nih.gov |

| Pirimicarb | In cyclohexane | < 140 min | nih.gov |

| Pirimicarb | In cyclohexene | < 140 min | nih.gov |

Broader Scientific Context and Future Research Directions

Comparative Chemical Studies with Related Carbamate (B1207046) Compounds

Structural Analogues and Reactivity Divergences

(2-Hydroxyethyl)carbamate (HEC) is a member of the carbamate family of compounds, which are esters of carbamic acid. Its structure, featuring a hydroxylated ethyl chain, distinguishes it from simpler analogues like ethyl carbamate and methyl carbamate, conferring unique reactivity and physical properties.

The presence of the hydroxyl group in HEC introduces a site for potential intramolecular reactions. For instance, under certain thermal conditions, the hydroxyl group can act as an internal nucleophile, attacking the carbamate carbonyl carbon. This intramolecular cyclization leads to the formation of a five-membered ring structure, 2-oxazolidinone, a reaction not possible for analogues lacking the hydroxyl group, such as ethyl carbamate.

Key structural factors influencing the reactivity of carbamates include the nature of the substituents on the nitrogen and oxygen atoms. Primary carbamates, with an unsubstituted -NH2 group, can undergo different reaction pathways compared to secondary carbamates. For example, alkaline hydrolysis can proceed via an elimination-addition mechanism involving the formation of an isocyanate intermediate. The dual functionality of HEC, with both a hydroxyl and a carbamate group, allows for a wider range of chemical transformations compared to its non-hydroxylated counterparts. smolecule.com

Common Features and Distinctive Characteristics of the this compound Moiety

All carbamates share the core functional group -NHCOO-, which combines characteristics of both an ester and an amide. This moiety is a key structural feature in numerous established drugs and agrochemicals. nih.gov However, the this compound moiety possesses distinctive characteristics due to the terminal hydroxyl group.

This hydroxyl group significantly increases the polarity of the molecule compared to simple alkyl carbamates. smolecule.com This enhanced polarity improves its solubility in aqueous systems and its ability to form hydrogen bonds, which can be exploited in the design of polymers with specific physical properties. smolecule.com The deliquescent nature of this compound, its tendency to absorb moisture from the air, is attributed to the hydrogen bonding capabilities of both its hydroxyl and carbamate groups. smolecule.com

The table below provides a comparative overview of this compound and its related structural analogues.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Feature |

| This compound | C₃H₇NO₃ | 105.09 | Contains a hydroxyl group |

| Ethyl carbamate | C₃H₇NO₂ | 89.09 | Lacks a hydroxyl group, features an ethyl ester |

| Methyl carbamate | C₂H₅NO₂ | 75.07 | Lacks a hydroxyl group, features a methyl ester |

| tert-Butyl this compound | C₇H₁₅NO₃ | 161.20 | Contains a hydroxyl group and a bulky tert-butyl protecting group on the nitrogen |

Advances in Green Chemistry Approaches involving this compound

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu This approach is increasingly important in the synthesis of pharmaceuticals and other fine chemicals. mdpi.compharmacyjournal.org For carbamates, traditional synthesis methods often involve hazardous reagents like phosgene (B1210022). nih.gov Green chemistry seeks to replace these with safer, more sustainable alternatives.

Key principles of green chemistry applicable to carbamate synthesis include:

Use of Renewable Feedstocks : One of the most attractive alternatives to phosgene is carbon dioxide (CO₂), a renewable, non-toxic, and non-flammable C1 feedstock. nih.gov

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. nih.gov Research has focused on developing catalysts for the direct synthesis of carbamates from amines, CO₂, and alcohols or other coupling agents. acs.org For instance, potassium carbonate (K₂CO₃) has been shown to be an inexpensive and non-toxic catalyst for this transformation, activating both alkyl and aromatic amines. acs.org

Safer Solvents : Efforts are made to replace hazardous organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids, or to conduct reactions under solvent-free conditions. mdpi.compharmacyjournal.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Direct synthesis from CO₂ improves atom economy compared to multi-step processes involving protecting groups. rsc.org

A notable green synthesis route for this compound itself involves the reaction of ethylene (B1197577) carbonate with ammonia (B1221849). nih.gov This method aligns with green chemistry principles by utilizing readily available starting materials and avoiding highly toxic reagents.

Potential Contributions to Carbon Dioxide Utilization and Capture Technologies

The chemistry of carbamate formation is central to amine-based carbon capture technologies, which are the most mature methods for capturing CO₂ from industrial flue gas. nih.gov In these systems, aqueous solutions of amines, such as monoethanolamine (MEA), react with CO₂ to form carbamates and bicarbonates. nih.govresearchgate.net MEA is the direct precursor to this compound.

The fundamental reaction involves the exothermic absorption of CO₂ by the amine solution at relatively low temperatures (around 40°C). nih.gov The reaction of CO₂ with a primary amine like MEA proceeds through a zwitterionic intermediate to form a carbamate. mdpi.com

2 RNH₂ + CO₂ ⇌ RNHCOO⁻ + RNH₃⁺

Once saturated with CO₂, the amine solution is heated in a regenerator, reversing the reaction to release a pure stream of CO₂ and regenerate the lean amine for reuse. nih.gov However, this regeneration step is energy-intensive.

Research is exploring ways to make this process more efficient. One area of interest is the development of new amine structures that can capture CO₂ efficiently but release it at lower temperatures, reducing the energy penalty. epa.gov While this compound is a known degradation product in MEA-based systems, understanding its formation and stability is crucial for optimizing the CO₂ scrubbing process. Furthermore, there is growing interest in "reactive capture" concepts where the captured CO₂, in its amine-adducted form like a carbamate, is directly converted into valuable chemicals and fuels electrochemically, bypassing the energy-intensive release step. nih.govmit.edu

Future Directions in Synthetic Methodology and Catalysis Research

Future research in the synthesis of this compound and other carbamates is heavily influenced by the principles of green and sustainable chemistry. The primary goal is to move away from hazardous phosgene-based routes towards more benign and efficient methodologies. nih.govrsc.org

A key future direction is the expanded use of carbon dioxide as a C1 building block. nih.gov This requires the development of highly efficient and selective catalysts that can facilitate the reaction of CO₂ with amines and alcohols under mild conditions. acs.org Alkali metal salts, such as potassium carbonate, have shown promise as inexpensive and effective catalysts for the direct synthesis of carbamates from amines, CO₂, and silicate (B1173343) esters. acs.org This method has the advantage of activating a broad range of amines. acs.org

Another promising area is the development of novel catalytic systems that avoid the need for hazardous reagents and metal catalysts altogether. rsc.org For example, a new methodology utilizes tert-butoxide lithium as a base for the direct transformation of Boc-protected amines into carbamates, thiocarbamates, and ureas. rsc.org

Flow chemistry is also an emerging tool that can enhance the safety and efficiency of chemical processes, including those for synthesizing carbamates. Continuous flow reactors, such as those used for hydrogenation, offer precise control over reaction parameters and can enable the use of hazardous reagents more safely on a laboratory scale.

Emerging Frontiers in Materials Science and Industrial Applications

This compound serves as a versatile chemical intermediate with applications in several industries. smolecule.com Its bifunctional nature, possessing both a reactive hydroxyl group and a carbamate group, makes it a valuable building block for polymers and resins. smolecule.com It has been used as a reactive intermediate in the manufacturing of automotive coatings and was formerly used in the production of permanent press finishes for textiles. nih.gov

Looking forward, the unique structure of this compound opens up new frontiers in materials science. The ability of both the hydroxyl and carbamate groups to participate in hydrogen bonding can be exploited to design advanced polymers and materials with tailored physical properties. Potential applications could include:

Polyurethanes : The hydroxyl group can react with isocyanates to form polyurethane networks. The presence of the carbamate moiety within the monomer could impart unique properties to the final polymer.

Coatings and Adhesives : Its reactivity makes it suitable for developing cross-linkable resins for high-performance coatings and adhesives.

Biomaterials : The carbamate linkage is a feature in some biocompatible and biodegradable polymers. The hydrophilicity imparted by the hydroxyl group could be advantageous in designing materials for biomedical applications.

As the demand for sustainable and high-performance materials grows, functionalized monomers like this compound are likely to play an increasingly important role in the development of the next generation of polymers and functional materials.

Q & A

Q. What are the optimal synthetic routes for (2-Hydroxyethyl)carbamate, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound can be synthesized via carbamoylation of ethanolamine using phosgene substitutes (e.g., chloroformates) or enzymatic catalysis. Key parameters include solvent selection (e.g., aqueous ethanol for green chemistry), temperature control (25–50°C), and stoichiometric ratios of reactants. For example, catalyst-free approaches in aqueous ethanol reduce side reactions and improve yield . Post-synthesis purification via recrystallization (using ethyl acetate or methanol) ensures product integrity. Stability during synthesis requires inert atmospheres to prevent oxidation, as hydroxy groups are prone to degradation .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210 nm.

- FT-IR : Confirm carbamate C=O stretching at ~1700 cm⁻¹ and hydroxyl O-H stretch at ~3400 cm⁻¹.

- NMR : ¹H NMR should show peaks for the hydroxyethyl group (δ 3.5–4.0 ppm) and carbamate NH (δ 5.5–6.0 ppm). Cross-validate with HRMS for molecular ion [M+H]+ at m/z 120.10 .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, as the compound is hygroscopic. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways. Monitor via periodic HPLC analysis for byproducts like ethanolamine and CO₂ .

Advanced Research Questions

Q. How does this compound interact with metabolic enzymes, and what are its implications for carcinogenicity studies?

- Methodological Answer : In vitro studies using human liver microsomes reveal CYP2E1-mediated oxidation of this compound, producing reactive intermediates (e.g., vinyl carbamate) that form DNA adducts like 1,N⁶-ethenoadenosine. Use LC-MS/MS to quantify adducts and siRNA knockdowns to confirm CYP2E1's role. Compare metabolic rates across species (e.g., mouse vs. human microsomes) to assess translational relevance .

Q. What experimental strategies resolve contradictions in the genotoxicity data of this compound derivatives?

- Methodological Answer : Discrepancies in Ames test vs. comet assay results may arise from metabolite stability or repair mechanisms. Apply:

Q. How can computational models predict the environmental fate and ecotoxicological risks of this compound?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Validate with experimental

- Hydrolysis Kinetics : Measure pH-dependent degradation (t₁/₂ at pH 7 vs. 9).

- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) and compare to predicted LC₅₀ values .

Ethical and Compliance Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.